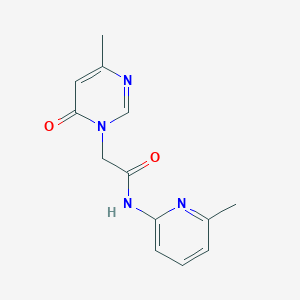
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its implications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent acetamide modification. The detailed synthetic pathway remains proprietary in many cases, but it generally involves starting materials such as 4-methyl-6-oxopyrimidine and 6-methylpyridine derivatives.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Modulation of neurotransmitter systems
Anticancer Activity
Recent studies have shown that compounds structurally related to this compound may induce apoptosis in cancer cells. For instance, derivatives evaluated against various cancer cell lines demonstrated significant cytotoxicity through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Effects
Compounds similar to this acetamide have been reported to possess antimicrobial properties. In vitro studies suggest effectiveness against a range of bacterial strains, indicating potential for development as new antibiotics .
Neurotransmitter Modulation
The compound's structure suggests potential interaction with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. Preliminary studies indicate that derivatives may act as positive allosteric modulators, enhancing sigma receptor activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
-
Sigma Receptor Interaction :
- Compounds in this class may enhance sigma receptor signaling pathways, which are crucial for neuroprotection and modulation of pain pathways.
- Apoptosis Induction :
-
Antimicrobial Mechanisms :
- The exact mechanism remains under investigation; however, it is hypothesized that these compounds disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Testing :
属性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-4-3-5-11(15-9)16-12(18)7-17-8-14-10(2)6-13(17)19/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDSULJVPAXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














